molecular formula C11H19NO10S2 B1231004 Progoitrin CAS No. 585-95-5

Progoitrin

Cat. No.: B1231004
CAS No.: 585-95-5
M. Wt: 389.4 g/mol
InChI Key: MYHSVHWQEVDFQT-KPKJPENVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Progoitrin is primarily obtained from natural sources rather than synthetic routes. The compound is extracted from cruciferous vegetables where it naturally occurs. The extraction process involves crushing the plant material to release the glucosinolates, followed by purification steps to isolate this compound .

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of cruciferous vegetables, followed by mechanical processing to extract and purify the compound. The process includes steps such as washing, soaking, and boiling to reduce the presence of other glucosinolates and concentrate this compound .

Chemical Reactions Analysis

Types of Reactions: Progoitrin undergoes hydrolysis in the presence of the enzyme myrosinase, which is released when plant tissues are damaged. This reaction converts this compound into goitrin, a potent inhibitor of thyroid peroxidase .

Common Reagents and Conditions: The hydrolysis of this compound requires the presence of myrosinase, which is naturally found in the same plant tissues as this compound. The reaction typically occurs at room temperature when the plant material is crushed or chewed .

Major Products: The primary product of this compound hydrolysis is goitrin, which has significant biological activity, particularly in inhibiting thyroid hormone production .

Mechanism of Action

Progoitrin exerts its effects through its conversion to goitrin upon ingestion. Goitrin inhibits thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By inhibiting this enzyme, goitrin reduces the production of thyroid hormones, which can lead to decreased thyroid function .

Properties

CAS No.

585-95-5

Molecular Formula

C11H19NO10S2

Molecular Weight

389.4 g/mol

IUPAC Name

[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E)-3-hydroxy-N-sulfooxypent-4-enimidothioate

InChI

InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+

InChI Key

MYHSVHWQEVDFQT-KPKJPENVSA-N

Isomeric SMILES

C=CC(C/C(=N\OS(=O)(=O)O)/SC1C(C(C(C(O1)CO)O)O)O)O

SMILES

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

Canonical SMILES

C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O

Synonyms

epi-progoitrin
epiprogoitrin
progoitrin
progoitrin, (S)-isomer
progoitrin, monopotassium salt

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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